molecular formula C22H20FN5O3 B2715015 2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021099-00-2

2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Cat. No. B2715015
CAS RN: 1021099-00-2
M. Wt: 421.432
InChI Key: BBKIPFZBZFRHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Compound 1 is designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents . The synthetic routes involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . These methods yield Compound 1 and its energetic salts (2–9).


Molecular Structure Analysis

The molecular structure of Compound 1 features a fused-triazole ring system with specific substituents. Its physicochemical and energetic properties are crucial for understanding its behavior . The triazole moiety likely plays a significant role in its biological activity.


Chemical Reactions Analysis

Compound 1’s chemical reactivity and stability are essential considerations. It exhibits superior thermostability (Td (onset): 261°C) compared to analogues like 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT) and 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT) . The differences in thermal stabilities correlate with the lowest bond dissociation energies (BDE). Compound 1’s high BDE contributes to its superior stability.


Physical And Chemical Properties Analysis

  • Thermostability : Compound 1 exhibits remarkable thermostability, making it suitable for energetic materials .
  • Impact and Friction Sensitivities : Its energetic salts (2–9) also display low impact and friction sensitivities .

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

Compounds with structural similarities often undergo extensive metabolism, involving processes like oxidative deamination, hydroxylation, and direct glucuronidation. For instance, a study on the metabolism and disposition of a GABA-A receptor agonist in humans highlights that such compounds are well-absorbed, metabolized extensively via pathways like t-butyl hydroxylation, N-deethylation, and glucuronidation, and then excreted through urine and feces (Polsky-Fisher et al., 2006). This suggests that compounds with complex structures, such as the one , might have similar metabolic fates, contributing to the understanding of their pharmacokinetics and potential interactions within biological systems.

Therapeutic Targets and Effects

Compounds structurally related to the specified chemical have been explored for their affinity towards various receptors and their potential therapeutic effects. For instance, research on TSPO imaging in glioblastoma multiforme using specific radioligands indicates that such compounds can be used to predict tumor progression and might have implications in diagnostic imaging and therapy (Jensen et al., 2015). This suggests potential research applications in understanding and treating complex diseases like cancer.

Safety and Efficacy in Drug Development

The safety and efficacy of structurally complex compounds are crucial in drug development. For example, the study on the bioavailability and pharmacokinetics of a dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase suggests that understanding these aspects is vital for developing therapeutic agents with potential clinical interest in treating conditions like hypertension and congestive heart failure (Rousso et al., 2000).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-30-18-4-2-3-16(14-18)22-26-25-19-9-10-21(27-28(19)22)31-12-11-24-20(29)13-15-5-7-17(23)8-6-15/h2-10,14H,11-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKIPFZBZFRHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.